molecular formula C5H3Cl2N3O2 B2456125 5-Amino-3,6-dichloropyrazine-2-carboxylic acid CAS No. 1632286-29-3

5-Amino-3,6-dichloropyrazine-2-carboxylic acid

Cat. No.: B2456125
CAS No.: 1632286-29-3
M. Wt: 208
InChI Key: NFUFJWKZYAZIFF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid typically involves the chlorination of pyrazine derivatives followed by amination and carboxylation reactions. One common method involves the reaction of 2-aminopyrazine with N-bromosuccinimide (NBS) in dichloromethane to introduce chlorine atoms at the desired positions . The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3,6-dichloropyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Amino-3,6-dichloropyrazine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3,6-dichloropyrazine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5,6-dichloropyrazine-2-carboxylic acid: Similar structure but different substitution pattern.

    5,6-Dichloropyrazine-2-carboxylic acid: Lacks the amino group.

    3-Amino-5-chloropyrazine-2-carboxylic acid: Contains only one chlorine atom.

Uniqueness

5-Amino-3,6-dichloropyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for versatile reactivity and potential interactions with biological targets .

Properties

IUPAC Name

5-amino-3,6-dichloropyrazine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N3O2/c6-2-1(5(11)12)9-3(7)4(8)10-2/h(H2,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUFJWKZYAZIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(C(=N1)Cl)N)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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